molecular formula C6H9N3S B13929565 4-Ethylsulfanylpyrimidin-2-amine CAS No. 6311-81-5

4-Ethylsulfanylpyrimidin-2-amine

Cat. No.: B13929565
CAS No.: 6311-81-5
M. Wt: 155.22 g/mol
InChI Key: RHNZTRAZXDAUHX-UHFFFAOYSA-N
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Description

4-Ethylsulfanylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an ethylsulfanyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring

Preparation Methods

The synthesis of 4-ethylsulfanylpyrimidin-2-amine can be achieved through several routes. One common method involves the reaction of 2-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group. The intermediate product is then treated with ammonia or an amine to introduce the amino group at the 2-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Ethylsulfanylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the parent pyrimidine.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines.

Scientific Research Applications

4-Ethylsulfanylpyrimidin-2-amine has found applications in several scientific research areas:

    Medicinal Chemistry: The compound has been investigated for its potential as an antitrypanosomal and antiplasmodial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It has been used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound’s derivatives are explored for their potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethylsulfanylpyrimidin-2-amine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or interfere with cellular pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of the target organism .

Comparison with Similar Compounds

4-Ethylsulfanylpyrimidin-2-amine can be compared with other similar compounds, such as:

    2-Aminopyrimidine: Lacks the ethylsulfanyl group and has different chemical reactivity and biological activity.

    4-Methylsulfanylpyrimidin-2-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in physical and chemical properties.

    4-Ethylsulfanyl-6-methylpyrimidin-2-amine: Contains an additional methyl group at the 6-position, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

6311-81-5

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

4-ethylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

RHNZTRAZXDAUHX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC=C1)N

Origin of Product

United States

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